molecular formula C12H17NO2S B14729730 N-(3-Methylcyclopentyl)benzenesulfonamide CAS No. 5317-99-7

N-(3-Methylcyclopentyl)benzenesulfonamide

Cat. No.: B14729730
CAS No.: 5317-99-7
M. Wt: 239.34 g/mol
InChI Key: KOUHEFAIHKYFMA-UHFFFAOYSA-N
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Description

N-(3-Methylcyclopentyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound consists of a benzenesulfonamide group attached to a 3-methylcyclopentyl moiety, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylcyclopentyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-methylcyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylcyclopentyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methylcyclopentyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes in cancer cells and bacteria.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(3-Methylcyclopentyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to various physiological effects. The molecular targets include carbonic anhydrase IX, which is overexpressed in certain cancer cells, making it a potential target for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound with a simpler structure.

    N-(3-Fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a methylcyclopentyl group.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains both bromine and fluorine substituents

Uniqueness

N-(3-Methylcyclopentyl)benzenesulfonamide is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

5317-99-7

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-(3-methylcyclopentyl)benzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-10-7-8-11(9-10)13-16(14,15)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3

InChI Key

KOUHEFAIHKYFMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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